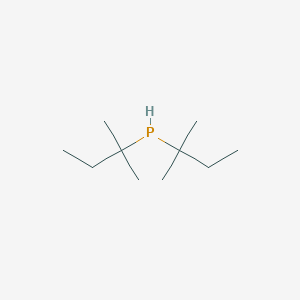
Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate: is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine functional group attached to a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate typically involves the reaction of hydrazine derivatives with esters under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with 1-methoxypropan-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
科学的研究の応用
Chemistry: Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is studied for its potential as an anti-cancer agent and as a treatment for other diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic effects.
類似化合物との比較
Propylene glycol methyl ether: An organic solvent with similar structural features but different functional groups.
1-Methoxy-2-propanol: Another glycol ether with similar applications in industry.
Uniqueness: Methyl 2-(1-methoxypropan-2-ylidene)hydrazine-1-carboxylate is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
112753-11-4 |
|---|---|
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC名 |
methyl N-(1-methoxypropan-2-ylideneamino)carbamate |
InChI |
InChI=1S/C6H12N2O3/c1-5(4-10-2)7-8-6(9)11-3/h4H2,1-3H3,(H,8,9) |
InChIキー |
MVRQNKNXAOFUHT-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)OC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


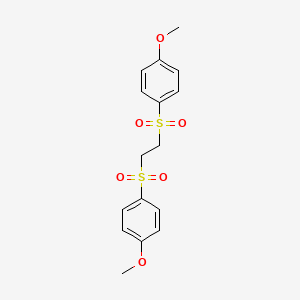
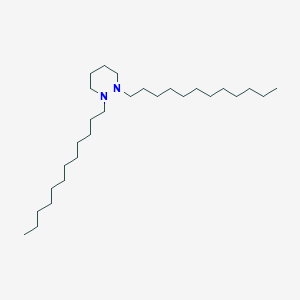


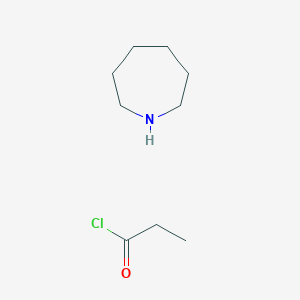
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
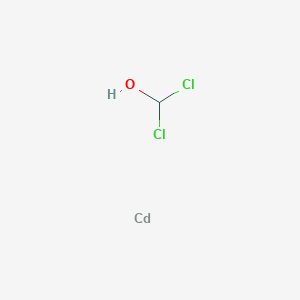
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)

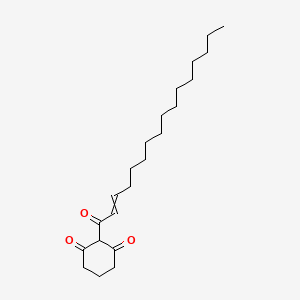
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)


